2-(3,4,5-Trimethoxyphenyl)isonicotinic acid
Overview
Description
2-(3,4,5-Trimethoxyphenyl)isonicotinic acid is an organic compound that features a trimethoxyphenyl group attached to an isonicotinic acid moietyThe trimethoxyphenyl group is known for its presence in numerous biologically active molecules, contributing to the compound’s potential bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)isonicotinic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with isonicotinic acid hydrazide under specific conditions. One common method includes the use of a condensation reaction followed by cyclization. For instance, the reaction can be carried out in the presence of a suitable catalyst and solvent, such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as dyes and polymers
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. Additionally, the compound may interact with receptors and signaling pathways, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxyphenylacrylic acid
- Isonicotinic acid derivatives such as isoniazid and ethionamide .
Uniqueness
2-(3,4,5-Trimethoxyphenyl)isonicotinic acid stands out due to the combination of the trimethoxyphenyl group and the isonicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-19-12-7-10(8-13(20-2)14(12)21-3)11-6-9(15(17)18)4-5-16-11/h4-8H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOPNYLSAXNARA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476399 | |
Record name | 2-(3,4,5-trimethoxyphenyl)isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
427886-03-1 | |
Record name | 2-(3,4,5-trimethoxyphenyl)isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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